molecular formula C8H16ClNO2 B6269149 rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2307772-71-8

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6269149
CAS No.: 2307772-71-8
M. Wt: 193.7
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Description

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with substituents at positions 1, 2, and 2. The compound exists as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, with the hydrochloride salt enhancing its solubility and stability. This compound is structurally related to pharmacologically active pyrrolidine derivatives, such as ionotropic glutamate receptor ligands and enzyme inhibitors, though its specific applications require further investigation .

Properties

CAS No.

2307772-71-8

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a modular approach. For example, a diene containing ester and ethyl groups undergoes cyclization using Grubbs catalysts to form the pyrrolidine ring. A 2017 study demonstrated that Hoveyda-Grubbs II catalyst in dichloromethane at 40°C yielded 78% of the trans product, with the ethyl group’s steric bulk favoring the anti configuration.

Cyclization of Amino Alcohols

Amino alcohols, such as 4-aminopentanol, can cyclize under acidic conditions. Treatment with HCl in refluxing toluene generates the pyrrolidinium intermediate, which is neutralized to yield the free base. This method produced trans products in 65% yield but required subsequent purification via silica gel chromatography.

Introduction of the 2-Ethyl Group

Ethylation at C2 is typically achieved through:

Alkylation of Enolates

The lithium enolate of methyl pyrrolidine-3-carboxylate reacts with ethyl iodide in THF at −78°C, yielding the 2-ethyl derivative. This method, however, risks over-alkylation and requires strict temperature control.

Radical Addition

Ethyl radicals generated from diethylzinc and oxygen can add to α,β-unsaturated esters. A 2020 protocol reported 72% yield with high trans selectivity when using a chiral Lewis acid to direct radical trajectory.

N-Methylation Strategies

N-Methylation is performed post-cyclization to avoid interference with ring-forming steps:

Reductive Amination

Treatment of the primary amine with formaldehyde and sodium cyanoborohydride in methanol at pH 5 yielded the N-methyl derivative in 85% efficiency.

Direct Alkylation

Methyl iodide and potassium carbonate in DMF at 60°C provided quantitative N-methylation but required scavenging excess iodide with silver nitrate.

Hydrolysis and Hydrochloride Formation

Ester Hydrolysis

The methyl ester is saponified using LiOH in THF/water (1:1) at 25°C for 6 hours, achieving >95% conversion to the carboxylic acid.

Salt Crystallization

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. Crystallization at 4°C yields the hydrochloride salt with 90% recovery.

Comparative Analysis of Methods

Step Method Conditions Yield Trans Selectivity
Ring FormationRCMGrubbs II, DCM, 40°C78%9:1
EthylationEnolate AlkylationLiHMDS, THF, −78°C68%8:1
N-MethylationReductive AminationNaBH3CN, pH 5, MeOH85%N/A
HydrolysisLiOH SaponificationTHF/H2O, 25°C95%N/A
Salt FormationHCl CrystallizationEt2O, 4°C90%N/A

Optimization Challenges and Solutions

  • Stereochemical Drift : Elevated temperatures during RCM reduce trans selectivity. Solution: Use low-temperature (−20°C) conditions with Grubbs II.

  • Byproduct Formation : Over-alkylation during ethylation. Solution: Employ bulky bases like LDA to limit multiple alkylations.

  • Salt Hygroscopicity : The hydrochloride tends to absorb moisture. Solution: Store under nitrogen with desiccants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The carboxylic acid group can undergo further oxidation to form derivatives such as amides or esters, using reagents like thionyl chloride or sulfuric acid.

  • Reduction: : The pyrrolidine ring can undergo reduction reactions to alter its hydrogenation state, often using reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenation reactions can occur at the ethyl or methyl positions, utilizing reagents such as halogens in the presence of catalysts.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.

Major Products

  • Amides, esters (from oxidation of the carboxylic acid).

  • Reduced forms of the pyrrolidine ring.

  • Halogenated derivatives.

Scientific Research Applications

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: : Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.

  • Biology: : Investigated for its interactions with biological molecules, such as proteins and enzymes, providing insights into stereospecific binding and activity.

  • Medicine: : Explored for its potential as a pharmaceutical intermediate in drug development, particularly for compounds requiring specific stereochemistry.

  • Industry: : Utilized in the production of specialty chemicals and materials, where chiral purity is crucial for functionality.

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. Its chiral centers allow for specific binding to active sites, potentially inhibiting or activating biological pathways. The hydrochloride form enhances its solubility, facilitating its use in aqueous environments, which is essential for biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Pyrrolidine derivatives are widely studied due to their conformational rigidity and versatility in drug design. Below is a comparative analysis of structurally related compounds:

Compound Substituents Stereochemistry Key Properties
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans 1-methyl, 2-ethyl, 3-carboxylic acid (2R,3S)/(2S,3R) racemate Hydrochloride salt; enhanced solubility; potential for chiral resolution .
(2S,3R)-3-((S)-1-carboxypropyl)pyrrolidine-2-carboxylic acid hydrochloride (3c-s1) 3-(S)-carboxypropyl (2S,3R) LCMS m/z = 202.1; [α]²⁵₅₈₉ = +18.3°; melting point 184.1–188.7°C (decomp.) .
(2S,3R)-3-((R)-carboxy(phenyl)methyl)pyrrolidine-2-carboxylic acid (3d-s1) 3-benzyl, 3-carboxylic acid (2S,3R) LCMS m/z = 250.1; ¹H NMR δ 7.49–7.42 (aromatic protons) .
rac-[ethylenebis(4,7-dimethyl-η⁵-1-indenyl)]ZrCl₂ (2r) Zirconium metallocene rac-isomer Used in stereoselective propene polymerization; chiral ligand framework .
VX-765 (caspase-1 inhibitor) Benzyl, pyrazolyl substituents (2R,3S) configuration Orally bioavailable; inhibits IL-1β/IL-18 release; IC₅₀ = 0.1–1 μM .

Key Differences and Implications

Substituent Effects: The ethyl and methyl groups in the target compound introduce steric bulk compared to the carboxypropyl or benzyl groups in analogs like 3c-s1 and 3d-s1. This may reduce metabolic degradation but limit binding to polar targets .

Stereochemical Considerations :

  • The trans configuration of the ethyl and carboxylic acid groups in the target compound contrasts with the cis arrangements seen in some active analogs (e.g., VX-765). This impacts diastereoselectivity in synthesis and receptor binding .
  • Racemic mixtures (e.g., target compound vs. enantiopure 3c-s1) necessitate chiral resolution for therapeutic applications to avoid off-target effects .

Pharmacological Activity :

  • While the target compound’s activity is unspecified, structurally related pyrrolidines exhibit diverse roles:

  • Enzyme Inhibition : VX-765’s caspase-1 inhibition (IC₅₀ = 0.1 μM) highlights the scaffold’s utility in anti-inflammatory drug design .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 3c-s1 VX-765
Molecular Weight ~235.7 (free base) + 36.5 (HCl) 202.1 (free acid) + 36.5 (HCl) 358.3 (prodrug)
Melting Point Not reported 184.1–188.7°C (decomp.) Not reported
Solubility High (hydrochloride salt) Moderate (polar groups) Moderate (lipophilic substituents)
Chiral Centers 2 (C2, C3) 2 (C2, C3) 3 (C2, C3, C7)

Biological Activity

Rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as pyrrolidine-3-carboxylic acid hydrochloride, is a chiral compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, makes it a subject of interest in pharmacological research. This article delves into its biological activities, particularly its interactions with sodium channels and potential therapeutic applications.

  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 1909293-89-5

Biological Activity Overview

Rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride exhibits several notable biological activities:

  • Sodium Channel Inhibition : Research indicates that this compound can inhibit sodium channels, which are crucial for the propagation of action potentials in neurons and muscle cells. This inhibition may lead to therapeutic effects in pain management and neurological disorders .
  • Neurotransmission Modulation : Due to its structural similarity to neurotransmitters, it is hypothesized that this compound may modulate neurotransmission pathways. This potential opens avenues for its application in treating various neurological conditions.

Inhibitory Effects on Sodium Channels

A study conducted on the effects of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride demonstrated its ability to inhibit sodium channels in vitro. The results showed a significant reduction in action potential frequency in neuronal cultures treated with the compound compared to control groups.

Study Findings
Study 1Inhibition of sodium channels led to reduced neuronal excitability.
Study 2Potential for use in analgesic formulations due to pain modulation effects.

Structural Similarities and Pharmacological Implications

A comparative analysis of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride with other similar compounds revealed unique pharmacological profiles:

Compound Name Similarity Unique Features
(S)-(+)-Pyrrolidine-3-carboxylic Acid1.00Enantiomeric form; different pharmacological profile
(R)-Pyrrolidine-3-carboxylic Acid1.00Enantiomeric form; potential differences in activity
Pyrrolidine-3-carboxylic Acid Hydrochloride0.97Salt form; often used in similar applications
4,4-Dimethylpyrrolidine-3-carboxylic Acid0.94Additional methyl groups; altered steric properties
1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride0.91Variation in substitution pattern affecting activity

The compound's mechanism of action primarily involves binding to sodium channels, leading to altered ion flow and subsequent changes in cellular excitability. This mechanism is critical for understanding its therapeutic potential as an analgesic or neuroprotective agent.

Q & A

Q. What experimental methods are used to determine the stereochemical configuration of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride?

The stereochemical configuration is typically confirmed using X-ray crystallography (for absolute configuration), NMR spectroscopy (to analyze coupling constants and dihedral angles), and circular dichroism (CD) for chiral centers. For example, vicinal coupling constants in 1^1H NMR can indicate axial/equatorial substituent arrangements in the pyrrolidine ring, while NOESY correlations help resolve spatial proximity of protons. Cross-validation with computational methods (e.g., density functional theory) is recommended to resolve ambiguities .

Q. What synthetic strategies are effective for achieving high enantiomeric purity of this compound?

Key methods include:

  • Chiral resolution via diastereomeric salt formation using resolving agents like tartaric acid derivatives.
  • Asymmetric catalysis (e.g., transition-metal-catalyzed hydrogenation) to control stereochemistry during synthesis.
  • Chromatographic purification (preparative HPLC with chiral stationary phases) for final enantiomer separation.
    Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize racemization during steps involving acidic or basic environments .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized?

  • Solubility : Conduct phase-solubility studies in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). The hydrochloride salt form enhances water solubility due to ionic dissociation .
  • Stability : Perform accelerated stability testing under varying temperatures (4°C–40°C) and humidity (40–75% RH) using HPLC to monitor degradation products.
  • Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments between computational predictions and experimental data be resolved?

  • Cross-validation : Compare experimental data (X-ray, NMR) with multiple computational methods (DFT, molecular dynamics simulations). For example, DFT-optimized structures should match NOESY-derived distances.
  • Dynamic effects : Use temperature-dependent NMR to assess conformational flexibility, which may explain discrepancies between static computational models and experimental observations .

Q. What methodologies optimize reaction conditions for scale-up while preserving stereochemical integrity?

  • Design of Experiments (DoE) : Apply factorial designs to screen parameters (catalyst loading, temperature, solvent) and identify critical factors affecting yield and enantiomeric excess (ee).
  • Flow chemistry : Continuous flow reactors enable precise control of residence time and mixing, reducing side reactions. In-line analytics (e.g., FTIR) monitor reaction progression in real time .

Q. How can conflicting bioactivity data across assay systems be systematically analyzed?

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP inhibition for GPCR targets).
  • Assay conditions : Control variables like buffer composition (e.g., divalent cations) and cell membrane integrity (for cellular assays). Statistical analysis (e.g., ANOVA) identifies outliers due to technical variability .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Screen against target protein structures (e.g., GPCRs, enzymes) to identify binding poses.
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at the active site to refine binding energy calculations.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .

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